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Compound of Interest

Compound Name: 2-Methylserine

Cat. No.: B555999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methylserine, a non-proteinogenic α-amino acid, is a valuable chiral building block in

medicinal chemistry and drug development. Its unique structure, featuring a methyl group at

the α-carbon of serine, imparts conformational constraints and enhanced metabolic stability to

peptides and other pharmaceutical compounds. The stereoselective synthesis of 2-
Methylserine is therefore of significant interest. Enzymatic synthesis offers a green and

efficient alternative to traditional chemical methods, providing high enantiopurity under mild

reaction conditions.

This document provides detailed application notes and protocols for the enzymatic synthesis of

2-Methylserine, focusing on the use of α-methylserine aldolase. It is intended for researchers,

scientists, and drug development professionals seeking to implement this biocatalytic method.

Principle of Enzymatic Synthesis
The primary and most well-documented enzymatic route for the synthesis of 2-Methylserine is

the reversible aldol condensation of L-alanine and formaldehyde. This reaction is catalyzed by

the pyridoxal 5'-phosphate (PLP)-dependent enzyme, α-methylserine aldolase (EC 4.1.2.B).

The enzyme exhibits high stereospecificity, exclusively producing the L-enantiomer of 2-
methylserine when L-alanine is used as the amino acid substrate.
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The reaction can be carried out using either a purified enzyme or whole microbial cells

expressing the α-methylserine aldolase gene. The use of whole-cell biocatalysts can be more

cost-effective as it eliminates the need for enzyme purification.

Data Presentation
Table 1: Physicochemical Properties of 2-Methylserine

Property Value

IUPAC Name
(2S)-2-amino-3-hydroxy-2-methylpropanoic acid

(L-isomer)

Molecular Formula C4H9NO3

Molar Mass 119.12 g/mol

CAS Number 16820-18-1 (L-isomer)

Table 2: Kinetic Parameters of α-Methylserine Aldolases
from Different Microbial Sources

Enzyme Source Vmax (μmol min⁻¹ mg⁻¹)
Km for α-methyl-L-serine
(mM)

Bosea sp. AJ110407 1.40 1.5

Variovorax paradoxus

NBRC15150
1.89 1.2

Ralstonia sp. AJ110405 Not specified Not specified

Note: Kinetic parameters were determined for the formaldehyde release reaction (retro-aldol

reaction).

Experimental Protocols
Protocol 1: Synthesis of α-Methyl-L-serine using Whole-
Cell Biocatalyst
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This protocol describes the synthesis of α-Methyl-L-serine using E. coli cells overexpressing

the α-methylserine aldolase gene.

Materials:

E. coli strain expressing α-methylserine aldolase (e.g., from Ralstonia sp. AJ110405, Bosea

sp. AJ110407, or Variovorax paradoxus NBRC15150)

L-Alanine

Formaldehyde (37% solution)

Potassium phosphate buffer (100 mM, pH 7.4)

Pyridoxal 5'-phosphate (PLP)

Luria-Bertani (LB) medium with appropriate antibiotic

Centrifuge and centrifuge tubes

Incubator shaker

Reaction vessel

Procedure:

Cultivation of Whole-Cell Biocatalyst:

Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium

containing the appropriate antibiotic.

Incubate at 37°C with shaking (e.g., 200 rpm) for 16-18 hours.

Harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).

Wash the cell pellet with 100 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM

PLP.
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Resuspend the cells in the same buffer to a desired concentration (e.g., 50 g/L wet cell

weight).

Enzymatic Reaction:

In a reaction vessel, combine the following components:

100 mM Potassium phosphate buffer (pH 7.4)

300 mM L-Alanine

150 mM Formaldehyde (Note: Formaldehyde can be inhibitory at high concentrations. It

can be added fed-batch to maintain a low concentration).

0.1 mM Pyridoxal 5'-phosphate (PLP)

Resuspended whole-cell biocatalyst.

Incubate the reaction mixture at 30°C with gentle agitation for 16-24 hours.

Reaction Monitoring and Work-up:

Monitor the formation of 2-Methylserine periodically using a suitable analytical method

such as HPLC.

Once the reaction is complete, terminate it by heating the mixture to 100°C for 10 minutes

to denature the enzyme, followed by centrifugation to remove the cell debris.

The supernatant containing 2-Methylserine can then be subjected to purification.

Protocol 2: Purification of α-Methyl-L-serine
This protocol provides a general procedure for the purification of 2-Methylserine from the

reaction supernatant.

Materials:

Supernatant from the enzymatic reaction
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Activated carbon

Sulfuric acid (for pH adjustment)

Ethanol

Rotary evaporator

Crystallization vessel

Filtration apparatus

Procedure:

Decolorization:

Adjust the pH of the supernatant to 4.0 with sulfuric acid.

Add activated carbon (e.g., 1-2% w/v) to the solution.

Heat the mixture to 80-90°C for 1 hour with stirring.

Remove the activated carbon by hot filtration.

Crystallization:

Concentrate the filtrate under reduced pressure using a rotary evaporator to approximately

half of its original volume.

Slowly add ethanol to the concentrated solution to induce crystallization.

Allow the solution to cool down slowly to room temperature and then transfer to 4°C to

maximize crystal formation.

Isolation and Drying:

Collect the crystals by filtration.

Wash the crystals with cold ethanol.
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Dry the crystals under vacuum to obtain pure α-Methyl-L-serine.
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Caption: Experimental workflow for the enzymatic synthesis of 2-Methylserine.
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Caption: Enzymatic reaction for 2-Methylserine synthesis.

To cite this document: BenchChem. [Application Notes and Protocols for the Enzymatic
Synthesis of 2-Methylserine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555999#enzymatic-synthesis-of-2-methylserine]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b555999?utm_src=pdf-body-img
https://www.benchchem.com/product/b555999?utm_src=pdf-body
https://www.benchchem.com/product/b555999?utm_src=pdf-body-img
https://www.benchchem.com/product/b555999?utm_src=pdf-body
https://www.benchchem.com/product/b555999#enzymatic-synthesis-of-2-methylserine
https://www.benchchem.com/product/b555999#enzymatic-synthesis-of-2-methylserine
https://www.benchchem.com/product/b555999#enzymatic-synthesis-of-2-methylserine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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